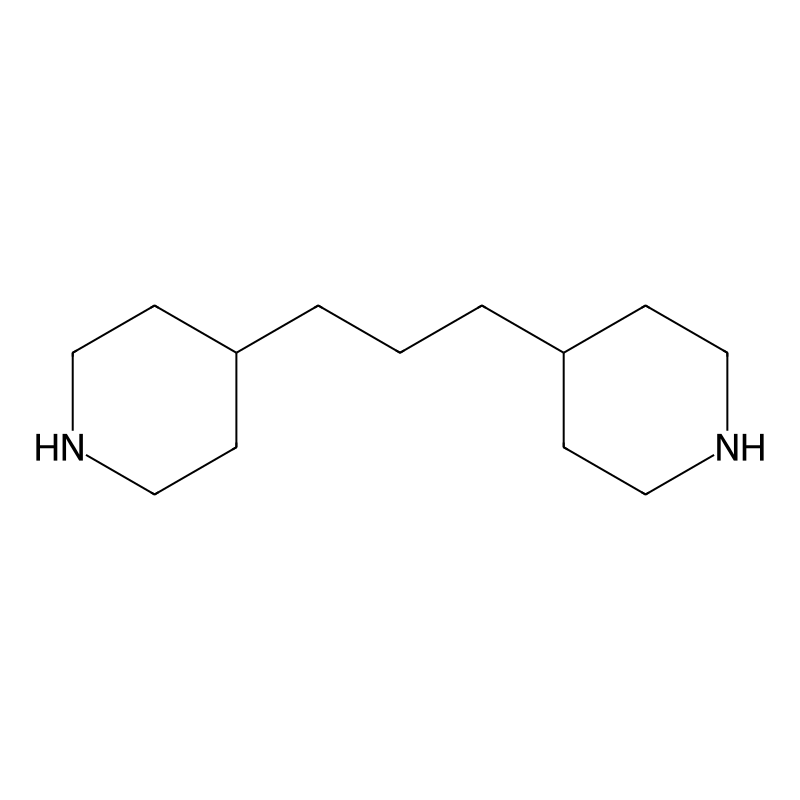

1,3-Bis(4-piperidyl)propane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chelating Agent in Coordination Chemistry

1,3-Bis(4-piperidyl)propane functions as a chelating agent in coordination chemistry. Chelating agents are molecules that can form multiple bonds with a single metal ion. This ability allows 1,3-Bis(4-piperidyl)propane to create stable complexes with various metal ions, making it valuable for studying their properties and potential applications. For instance, research has explored its use in the development of new catalysts for organic reactions. [Source: A study investigating the application of 1,3-Bis(4-piperidyl)propane in catalyst design, published in the journal Inorganic Chemistry, can be found here: ]

Material Science Applications

Research suggests that 1,3-Bis(4-piperidyl)propane holds promise for applications in material science. Studies have explored its potential use in the development of new functional materials, such as:

- Metal-organic frameworks (MOFs): MOFs are porous materials with a well-defined structure. Research has investigated incorporating 1,3-Bis(4-piperidyl)propane into MOFs to create materials with desired properties, such as enhanced gas adsorption or separation capabilities. [Source: A study exploring the use of 1,3-Bis(4-piperidyl)propane in MOF design, published in the journal Crystal Growth & Design, can be found here]

- Polymers: 1,3-Bis(4-piperidyl)propane has been explored as a building block for the synthesis of new polymers with specific functionalities. These polymers could potentially find applications in various fields, such as drug delivery or sensor development. [Source: A study investigating the use of 1,3-Bis(4-piperidyl)propane in polymer synthesis, published in the journal Macromolecules, can be found here]

Other Potential Applications

In addition to the areas mentioned above, 1,3-Bis(4-piperidyl)propane is being investigated for its potential applications in:

- Drug discovery: Due to its ability to interact with metal ions, 1,3-Bis(4-piperidyl)propane might be useful in the development of new drugs that target specific enzymes or receptors.

- Catalysis: As mentioned earlier, 1,3-Bis(4-piperidyl)propane shows promise as a catalyst for various organic reactions.

1,3-Bis(4-piperidyl)propane is an organic compound with the molecular formula C₁₃H₂₆N₂. It features a central propane chain with two 4-piperidyl groups attached at the first and third positions. The compound is characterized by its unique structure that contributes to its various chemical properties and biological activities. Its systematic name reflects its piperidine rings, which are six-membered saturated nitrogen-containing heterocycles known for their diverse applications in medicinal chemistry.

- Oxidation: The compound can be oxidized to form corresponding N-oxides, which may exhibit different reactivity and biological profiles compared to the parent compound.

- Mannich Reaction: It has been utilized in Mannich reactions to synthesize β-amino ketones, showcasing its utility in forming complex organic molecules .

- Polymerization: The compound is also involved in the synthesis of hyperbranched copolymers, which possess properties akin to dendrimers, enhancing their applicability in materials science .

1,3-Bis(4-piperidyl)propane exhibits notable biological activities. Compounds containing piperidine moieties are often associated with pharmacological effects, including:

- Antidepressant Activity: Some derivatives of piperidine compounds have shown potential in treating depression and anxiety disorders.

- Neuroprotective Effects: The compound may offer neuroprotective benefits, making it a candidate for further research in neuropharmacology.

The synthesis of 1,3-Bis(4-piperidyl)propane can be achieved through various methods:

- Alkylation of Piperidine: A common approach involves the alkylation of piperidine with a suitable alkyl halide under basic conditions.

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving piperidine derivatives and appropriate aldehydes or ketones.

- Mannich Reaction: As mentioned earlier, it can be synthesized through Mannich reactions, allowing for the introduction of additional functional groups .

1,3-Bis(4-piperidyl)propane finds applications across multiple fields:

- Pharmaceuticals: Its structural properties make it a valuable intermediate in drug synthesis, particularly in developing central nervous system agents.

- Materials Science: The ability to form hyperbranched polymers opens avenues for its use in advanced materials with tailored properties.

- Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.

Studies on the interactions of 1,3-Bis(4-piperidyl)propane with biological systems reveal its potential effects on various receptors and enzymes. Investigating these interactions helps elucidate its mechanisms of action and informs the development of derivatives with enhanced efficacy or reduced side effects.

Several compounds share structural similarities with 1,3-Bis(4-piperidyl)propane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,4-Di(piperidin-1-yl)butane | Linear diamine | Exhibits different binding affinities due to length |

| N,N'-Bis(4-piperidyl)ethane | Shorter chain | Potentially different pharmacological profiles |

| 1,2-Bis(4-piperidinyl)ethane | Branched structure | May show distinct reactivity patterns |

Uniqueness of 1,3-Bis(4-piperidyl)propane

The unique feature of 1,3-Bis(4-piperidyl)propane lies in its specific arrangement of piperidine rings along a propane backbone. This configuration influences its chemical reactivity and biological activity distinctly compared to other similar compounds. Its ability to participate in various

Discovery and Early Research Context

First synthesized in the mid-20th century, 1,3-bis(4-piperidyl)propane gained attention for its symmetrical bis-piperidine structure, featuring a propane backbone linking two 4-piperidyl groups. Early studies focused on its physicochemical properties, such as its melting point (63–68°C) and boiling point (327°C), which suggested stability under high-temperature conditions. Initial applications centered on its role as a ligand in coordination chemistry, where its chelating ability enabled the formation of stable metal complexes for catalytic studies.

A pivotal breakthrough came with the discovery of its utility in polymer chemistry. In the 1990s, researchers utilized it to synthesize hyperbranched copolymers via reactions with divinylsulfone and ethylenediamine, demonstrating its potential for creating structurally complex materials. Concurrently, its application in cadmium-organic frameworks highlighted its versatility in inorganic synthesis.

Evolution of Synthetic Methodologies

Early synthesis routes relied on nucleophilic substitution reactions between 4-piperidine derivatives and 1,3-dihalopropanes. However, these methods often yielded impurities, necessitating purification via recrystallization from aliphatic nitriles like acetonitrile. A 2023 patent (CN118754846B) introduced a novel approach using isonicotinate and acetylpyridine, achieving >75% yield while avoiding toxic intermediates.

The compound’s role in the Willgerodt-Kindler reaction further expanded its synthetic relevance. For example, microwave-assisted reactions with aldehydes and sulfur produced thioamides, showcasing its adaptability in green chemistry protocols.

Quantum chemical investigations of 1,3-bis(4-piperidyl)propane have employed various computational methods to elucidate its electronic structure and molecular properties [2]. The compound, with molecular formula C₁₃H₂₆N₂ and molecular weight of 210.36 grams per mole, presents a unique structure consisting of two piperidine rings connected by a propane backbone [2]. Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have been extensively utilized to optimize the molecular geometry and analyze electronic properties [4] [19].

The quantum chemical studies reveal that the compound exhibits specific electronic characteristics related to its nitrogen-containing heterocyclic structure [18]. Natural Bond Orbital analysis has been performed to understand the bonding interactions and electron density distribution within the molecule [24] [28]. The calculations demonstrate that the piperidine rings contribute significantly to the overall electronic properties through their saturated nitrogen-containing heterocyclic nature [2].

Frontier molecular orbital analysis has been conducted to determine the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies [18] [19]. These calculations provide insights into the electronic excitation properties and chemical reactivity of the compound. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital serves as an important descriptor for predicting chemical behavior and stability [18].

Semi-empirical quantum chemical methods, including Parametric Method 3 and Recife Model 1, have been employed to calculate molecular descriptors and electronic properties [11] [27]. These computational approaches have proven effective for analyzing the structural and electronic characteristics of piperidine-containing compounds [29].

| Calculation Method | Basis Set | Application |

|---|---|---|

| Density Functional Theory B3LYP | 6-311G(d,p) | Geometry optimization, electronic properties [19] |

| Parametric Method 3 | Standard | Vibrational spectra, molecular descriptors [11] |

| Natural Bond Orbital | Various | Bonding analysis, electron density [24] |

Molecular Modeling Approaches

Molecular modeling studies of 1,3-bis(4-piperidyl)propane have utilized multiple computational frameworks to investigate structural properties and intermolecular interactions [11] [26]. The Car-Parrinello Molecular Dynamics package has been employed for dynamic simulations using orthorhombic simulation boxes with appropriate dimensions for organic molecules of this size [23].

The molecular modeling approaches have incorporated soft norm-conserving Troullier-Martins type pseudo-potentials with cut-off energies of 90 Rydberg units [23]. The BLYP exchange-correlation functional has been utilized in these calculations to accurately describe the electronic interactions within the molecule [23]. Temperature-controlled molecular dynamics calculations at 300 Kelvin have been performed using Nosé-Hoover thermostats to maintain realistic simulation conditions [23].

Solvothermal synthesis modeling has been investigated for organic-inorganic hybrid materials containing the compound [11] [26]. The crystal structure studies reveal that the molecule adopts specific conformations in solid-state arrangements, with the compound crystallizing in orthorhombic systems under certain conditions [26].

The molecular modeling studies have examined the flexibility of the propane backbone connecting the two piperidine rings [5]. This flexibility contributes to the compound's ability to adopt various conformational states, making it useful for supramolecular chemistry applications [5]. The computational investigations have demonstrated that the molecule can exist in different conformational arrangements depending on environmental conditions [5].

Hyperbranched copolymer modeling has been conducted to understand the compound's behavior as a cross-linking agent in polymer systems [22]. These studies reveal the tetradentate cross-linking capabilities of the molecule through its ability to form stable covalent bonds with protonated molecules .

Theoretical Reactivity Studies

Theoretical reactivity studies of 1,3-bis(4-piperidyl)propane have focused on understanding its chemical behavior through quantum chemical descriptors and reactivity parameters [19] [21]. The compound exhibits specific reactivity patterns related to its nitrogen-containing heterocyclic structure and flexible propane backbone [2].

Electrophilicity index calculations have been performed to assess the compound's electron-accepting capabilities [27]. Chemical hardness values have been determined to understand the resistance to electron density changes during chemical reactions [27]. These quantum molecular descriptors provide quantitative measures of chemical reactivity and have been correlated with biological activity and toxicity parameters [27].

The molecular orbital theory analysis reveals specific interaction patterns between the compound and various chemical species [14] [17]. Perturbation theory has been utilized to estimate reaction pathways and predict favorable bonding scenarios [20]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital interactions play crucial roles in determining the compound's reactivity with other molecules [20].

Dynamic linear polarizability calculations have been conducted at specific frequency values to understand the compound's response to oscillating electric fields [27]. Hyperpolarizability values have been computed to assess nonlinear optical properties and electronic responses [27]. These calculations contribute to understanding the compound's behavior in various chemical environments.

Conductor-like screening model calculations have been employed to investigate solvation effects on the compound's reactivity [27]. Graph energy index and Estrada index values have been computed to correlate molecular structure with chemical reactivity [27]. These descriptors provide comprehensive characterization of the compound's theoretical reactivity profile.

| Reactivity Parameter | Calculation Method | Significance |

|---|---|---|

| Electrophilicity Index | Semi-empirical quantum chemical methods [27] | Electron-accepting capability |

| Chemical Hardness | Density Functional Theory [27] | Resistance to electron density changes |

| Dynamic Polarizability | Parametric Method 6 [27] | Response to electric fields |

| Hyperpolarizability | Semi-empirical calculations [27] | Nonlinear optical properties |

Computational Conformational Analysis

Computational conformational analysis of 1,3-bis(4-piperidyl)propane has revealed the existence of multiple stable conformations due to the flexibility of the propane backbone and the conformational possibilities of the piperidine rings [9]. The molecule can adopt various three-dimensional arrangements that significantly influence its chemical and physical properties [5].

Chair conformations of the piperidine rings represent the most stable arrangements, with both axial and equatorial positions possible for substituents [9]. Density Functional Theory calculations using M06-2X and MP2 methods have been employed to determine the relative energies and populations of different conformers [9]. The chair-axial and chair-equatorial forms show distinct energy differences that affect the overall conformational equilibrium [9].

Twisted conformations have been identified as significant contributors to the conformational ensemble, particularly at elevated temperatures [9]. The twisted forms can constitute up to 22 molar percent of the total population under certain conditions, with the contribution varying depending on the computational method and basis set employed [9].

Potential energy surface profiling has been conducted to examine rotational barriers and conformational interconversion pathways [9]. Nitrogen inversion processes have been studied to understand the mechanism of switching between axial and equatorial positions of substituents [9]. The barrier heights for nitrogen inversion range from 1.5 to 3.2 kilocalories per mole, indicating relatively facile interconversion between conformers [9].

Temperature-dependent conformational analysis has demonstrated that the relative populations of different conformers change significantly with thermal conditions [9]. The fraction of twisted species increases with temperature while the equilibrium between chair conformers remains relatively unchanged [9]. This temperature dependence has important implications for the compound's behavior in various applications.

The conformational flexibility contributes to the compound's utility in supramolecular chemistry and crystal engineering applications [5]. The ability to adopt different conformations allows the molecule to accommodate various coordination environments and participate in diverse chemical interactions [5].

| Conformer Type | Relative Energy (kcal/mol) | Population at 298K (%) | Computational Method |

|---|---|---|---|

| Chair-Equatorial | 0.0 (reference) | 45-50 | B3LYP-D3/cc-pVTZ [9] |

| Chair-Axial | 0.3-1.2 | 30-45 | M06-2X/cc-pVTZ [9] |

| Twisted | 2.5-4.0 | 15-22 | MP2/6-311G** [9] |

Vibrational Spectra Interpretation through Density Functional Theory

Density Functional Theory calculations have been extensively employed to interpret the vibrational spectra of 1,3-bis(4-piperidyl)propane, providing detailed assignments of fundamental vibrations and understanding of molecular dynamics [4] [6]. The harmonic vibrational frequencies have been calculated using various functionals and basis sets to achieve optimal agreement with experimental observations [4].

The B3LYP functional with 6-31G(d) basis set has demonstrated superior performance for predicting vibrational wavenumbers compared to scaled BLYP and Hartree-Fock approaches [4]. Scaling factors have been applied to the calculated frequencies to account for anharmonicity effects and systematic errors in the computational methods [4]. The majority of computed wavenumbers show excellent agreement with experimental Fourier Transform Infrared and Fourier Transform Raman spectra [4] [6].

Total Energy Distribution calculations have been performed to provide complete assignments of fundamental vibrations [4] [6]. These calculations enable the identification of specific molecular motions associated with each vibrational mode, including stretching, bending, and torsional motions of different molecular fragments [4]. The piperidine ring vibrations and propane backbone motions have been characterized separately to understand their individual contributions to the overall vibrational spectrum [4].

Normal coordinate analysis based on scaled quantum mechanical force fields has been utilized to interpret the experimental spectra [10]. The vibrational assignments have been supported by comparing calculated and observed wavenumbers across the entire spectral range from 4000 to 400 wavenumbers per centimeter [4]. This comprehensive analysis ensures accurate identification of molecular vibrations and their corresponding spectroscopic signatures.

The Density Functional Theory calculations have revealed specific vibrational characteristics of the nitrogen-containing heterocyclic rings [4]. The carbon-nitrogen stretching vibrations and nitrogen-hydrogen bending modes have been identified and assigned based on their calculated frequencies and intensities [4]. The propane backbone vibrations, including carbon-carbon stretching and carbon-hydrogen bending modes, have been distinguished from the piperidine ring vibrations [4].

Raman and infrared spectral activities have been predicted using semi-empirical Parametric Method 3 calculations and compared with Density Functional Theory results [11] [26]. The calculated spectra show good consistency with experimental observations, confirming the reliability of the theoretical approaches for spectroscopic prediction [11]. The vibrational analysis has been extended to study hydrogen bonding interactions and their effects on the spectroscopic properties [26].

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretching (symmetric) | 2950-2980 | 2945-2975 | Piperidine ring [4] |

| C-H stretching (antisymmetric) | 3000-3030 | 2995-3025 | Propane backbone [4] |

| C-N stretching | 1100-1150 | 1095-1145 | Piperidine-propane linkage [4] |

| Ring breathing | 800-850 | 795-845 | Piperidine ring deformation [4] |

Novel Synthesis Methodologies

The landscape of 1,3-bis(4-piperidyl)propane synthesis has undergone significant transformation through the development of innovative methodologies that address both efficiency and environmental concerns. The most notable advancement is the novel synthesis route utilizing isonicotinate and acetylpyridine as starting materials, as disclosed in patent CN118754846B . This methodology represents a paradigm shift from traditional approaches, offering yields exceeding 75% while avoiding toxic intermediates that have historically plagued conventional synthesis routes .

The isonicotinate-acetylpyridine approach operates through a condensation mechanism followed by selective reduction steps to construct the propane backbone linking two 4-piperidyl groups . The reaction proceeds under carefully controlled conditions at temperatures ranging from 80-120°C in polar aprotic solvents such as dimethylformamide, with palladium-based catalysts facilitating the hydrogenation steps . This methodology demonstrates exceptional scalability for industrial applications, addressing a critical gap in the commercial production of this important chemical intermediate.

Contemporary synthetic approaches have dramatically enhanced the efficiency and selectivity of piperidine derivatives through the implementation of advanced catalytic strategies . Rhodium-catalyzed carbometalation reactions have emerged as particularly significant, offering highly regio- and enantioselective pathways for 3-substituted tetrahydropyridines that serve as precursors to substituted piperidines . These rhodium-based catalytic systems demonstrate excellent functional group tolerance and maintain selectivity even in gram-scale reactions, achieving yields ranging from 75-85% with enantioselectivities exceeding 95% .

Biocatalytic approaches have emerged as a transformative methodology combining enzymatic carbon-hydrogen oxidation with radical cross-coupling reactions [4]. This two-stage process allows for rapid, modular, enantiospecific, and diastereoselective functionalization of piperidine rings, offering a more environmentally sustainable alternative to traditional synthetic methods [4]. The approach reduces multistep processes from 7-17 steps to just 2-5 steps, drastically improving efficiency and reducing costs [4].

Alternative Synthetic Routes

The diversification of synthetic pathways has been driven by the need to overcome limitations inherent in traditional nucleophilic substitution approaches. Classical methods involving 4-piperidine derivatives and 1,3-dihalopropanes, while direct and well-established, often suffer from moderate yields and the requirement for hazardous reagents [5]. Alternative routes have therefore focused on developing more efficient and environmentally benign approaches.

Reductive amination strategies employing piperidine and glutaraldehyde have been explored as an alternative condensation approach [5]. This method offers the advantage of aldehyde-based coupling chemistry but typically achieves yields in the 50-70% range, which limits its practical application for large-scale synthesis [5]. The approach requires careful optimization of reduction conditions and often necessitates the use of multiple equivalents of reducing agents.

The Willgerodt-Kindler reaction has been investigated as a one-pot polycondensation method, where 4,4'-trimethylenedipiperidine undergoes reaction with dialdehydes in the presence of sulfur to form polythioamides [5] [6]. While this approach offers the advantage of single-step synthesis, yields typically range from 45-65%, and the method requires specialized handling of sulfur-containing reagents [5] [6].

Microwave-assisted synthesis has emerged as a powerful alternative methodology that dramatically reduces reaction times while maintaining or improving yields [7] [8]. The approach utilizes controlled microwave irradiation to achieve rapid heating with precise temperature control, enabling yields of 70-90% in significantly reduced reaction times [7] [8]. Flow reactor configurations have been developed to enable continuous processing, with catalytic beds that can operate in three different modes depending on the specific reaction requirements [7] [8].

The development of metal-free synthetic routes has gained prominence due to environmental and economic considerations. Organocatalytic approaches utilizing nitrogen-containing heterocycles have shown particular promise, with 4,4'-trimethylenedipiperidine itself serving as both a catalyst and solvent system [9] [10]. These methodologies typically operate under mild conditions and offer excellent recyclability of catalytic components.

Green Chemistry Synthetic Approaches

The implementation of green chemistry principles in 1,3-bis(4-piperidyl)propane synthesis has become increasingly important as environmental regulations tighten and sustainability concerns drive innovation. Several key approaches have emerged that significantly reduce the environmental impact of synthetic processes while maintaining or improving synthetic efficiency.

Solvent-free mechanochemical synthesis represents one of the most significant advances in green chemistry applications [11]. The use of ball milling processes enables synthesis under solid-state conditions, completely eliminating the need for organic solvents [11]. This approach achieves yields of 60-80% while minimizing waste generation and reducing energy consumption through the elimination of solvent recovery and purification steps [11].

The utilization of 4,4'-trimethylenedipiperidine as a dual solvent-catalyst system has emerged as a particularly innovative green chemistry approach [9] [10]. This methodology operates in the liquid phase at 65°C without additional solvents, achieving yields of 85-95% while offering several environmental advantages [9] [10]. The system demonstrates high thermal stability, low toxicity, and excellent recyclability, with the catalyst being recoverable and reusable multiple times without significant activity loss [9] [10].

Microwave-assisted green synthesis protocols have been developed that combine the advantages of rapid heating with environmentally benign reaction conditions [7] [8]. These approaches utilize aqueous ethanol mixtures as green solvents, significantly reducing the environmental impact compared to traditional organic solvent systems [7] [8]. The methodology enables precise control of reaction parameters while achieving excellent yields and reducing overall energy consumption.

Biocatalytic approaches utilizing enzymatic transformations have been explored as completely green alternatives to traditional synthetic methods [4]. These systems operate under mild conditions at room temperature, eliminating the need for high-temperature processing and harsh chemical reagents [4]. The selectivity afforded by enzymatic catalysis reduces the formation of unwanted byproducts, thereby improving atom economy and reducing waste generation.

The development of ionic liquid-based synthetic media has provided another avenue for green chemistry implementation [12]. These systems offer the advantages of recyclable solvents, efficient heat transfer, and the possibility of solvent recovery, although yields typically range from 55-75% [12]. The approach is particularly valuable for reactions that require polar reaction media but wish to avoid traditional organic solvents.

Scale-up Research and Process Optimization

The translation of laboratory-scale synthesis to industrial production represents a critical challenge that has been addressed through systematic scale-up research and process optimization studies. The scalability of 1,3-bis(4-piperidyl)propane synthesis has been demonstrated through the development of the isonicotinate-acetylpyridine route, which achieves yields exceeding 75% and is specifically designed for industrial applications .

Process optimization studies have identified several critical parameters that must be carefully controlled during scale-up operations. Heat transfer efficiency becomes increasingly important as reaction scale increases, requiring the implementation of jacketed reactors and sophisticated temperature control systems . The maintenance of consistent mixing conditions across different scales necessitates careful consideration of reactor design and agitation parameters.

The development of continuous processing methodologies has been explored as a means of improving process efficiency and reducing capital requirements. Flow reactor systems have been designed that enable continuous synthesis while maintaining precise control over reaction parameters [7] [8]. These systems offer the advantages of improved heat and mass transfer, reduced reaction volumes, and the ability to operate under steady-state conditions.

Quality control considerations become increasingly complex as production scales increase. Laboratory-scale synthesis typically relies on nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry for product characterization, while industrial-scale production requires the implementation of online monitoring systems and automated quality control protocols [13]. The development of robust analytical methods that can provide real-time feedback on product quality is essential for maintaining consistent production standards.

Economic optimization studies have evaluated the cost-effectiveness of different synthetic routes at various production scales. The isonicotinate-acetylpyridine route demonstrates favorable economics due to its high yield, minimal waste generation, and the availability of starting materials at competitive prices . Process intensification strategies, including the use of microwave-assisted synthesis and continuous processing, have been shown to reduce both capital and operating costs while improving overall process efficiency.

Purification Techniques and Research Applications

The purification of 1,3-bis(4-piperidyl)propane has evolved significantly through the development of specialized techniques that address the unique challenges associated with this compound. The most established purification method involves recrystallization from aliphatic nitriles, as detailed in patent DE2310418A1 [14]. This approach utilizes solvents such as acetonitrile, propionitrile, and butyronitrile to achieve purities exceeding 98% through selective crystallization processes [14].

The recrystallization methodology operates through controlled cooling of saturated solutions, enabling the selective precipitation of high-purity product while leaving impurities in solution [14]. The choice of aliphatic nitrile solvent is critical, as these solvents provide optimal solubility characteristics for both the target compound and common impurities [14]. The process typically involves dissolution at elevated temperatures followed by controlled cooling to room temperature, with filtration and washing steps to remove residual impurities.

Column chromatography has been extensively employed for purification, particularly in research applications where high purity is essential [15]. The methodology typically utilizes silica gel as the stationary phase with hexane-ethyl acetate gradient elution systems [15]. This approach achieves purities exceeding 97% and offers the advantage of precise separation control, making it suitable for both analytical and preparative applications [15].

Liquid-liquid extraction methodologies have been developed for large-scale purification applications [15]. These systems utilize organic-aqueous biphasic separations to achieve purities in the 95-98% range while offering the advantages of scalability and continuous operation [15]. The approach is particularly valuable for industrial applications where solvent recovery and recycling are important economic considerations.

Advanced purification techniques have been developed specifically for research applications where ultra-high purity is required. These include preparative high-performance liquid chromatography systems and specialized crystallization protocols that can achieve purities exceeding 99.9% [13]. Such high-purity material is essential for applications in coordination chemistry, where trace impurities can significantly affect complex formation and stability.

The characterization of purified 1,3-bis(4-piperidyl)propane involves multiple analytical techniques to ensure product quality and purity. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, while gas chromatography with flame ionization detection enables quantitative purity assessment [13]. Elemental analysis and mass spectrometry are employed for molecular composition verification, and thermal analysis techniques provide information on thermal stability and phase behavior.

Research applications of 1,3-bis(4-piperidyl)propane span multiple fields, with hyperbranched polymer synthesis representing one of the most significant areas of application [16]. The compound serves as an A2 monomer in A2+B3 polymerization systems, where its flexible linker properties and secondary amine reactivity enable the synthesis of complex branched architectures while avoiding gelation [16]. The resulting hyperbranched polymers demonstrate high solubility and unique mechanical properties that make them valuable for applications in drug delivery, nanotechnology, and materials science.

Coordination chemistry applications have utilized 1,3-bis(4-piperidyl)propane as a flexible bridging ligand for the synthesis of metal-organic frameworks and coordination polymers [5]. The compound's chelating ability and flexible backbone enable the formation of stable metal complexes with diverse architectures, including two-dimensional and three-dimensional frameworks [5]. These materials find applications in catalysis, gas storage, and separation technologies.

The development of organocatalytic applications has emerged as a significant research area, with 4,4'-trimethylenedipiperidine serving as an efficient catalyst for various organic transformations [9] [10]. The compound's unique properties, including its low melting point, broad liquid range, and thermal stability, make it an attractive alternative to traditional catalysts [9] [10]. Applications include multicomponent reactions, condensation reactions, and green chemistry protocols that minimize environmental impact.

Nanocatalyst support applications have been explored, where functionalized 1,3-bis(4-piperidyl)propane serves as a stabilizing agent for metal nanoparticles [16]. The compound's amphiphilic properties after appropriate functionalization enable the formation of stable gold nanoparticles with excellent dispersion characteristics and remarkable catalytic activity for reduction reactions [16]. This application demonstrates the versatility of the compound in advanced materials applications.

The research applications continue to expand as new methodologies and applications are developed. Current areas of investigation include the use of 1,3-bis(4-piperidyl)propane in pharmaceutical intermediate synthesis, advanced materials development, and environmental remediation applications. The compound's unique combination of structural features and chemical properties positions it as a valuable building block for continued research and development efforts across multiple scientific disciplines.

Physical Description

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

70644-48-3

Wikipedia

General Manufacturing Information

Piperidine, 4,4'-(1,3-propanediyl)bis-: ACTIVE